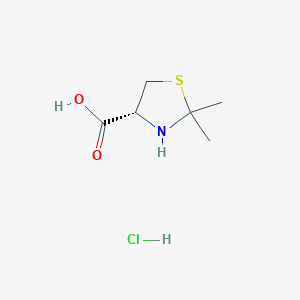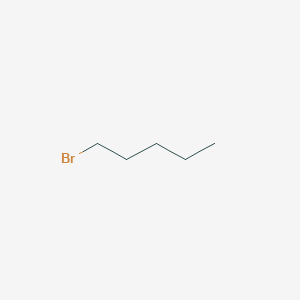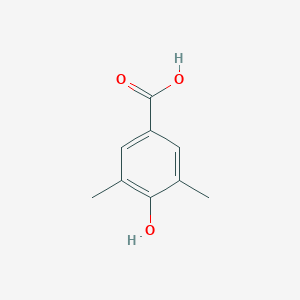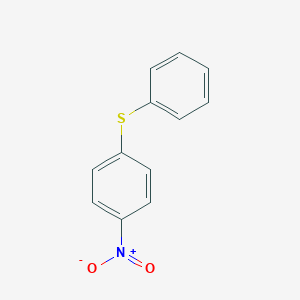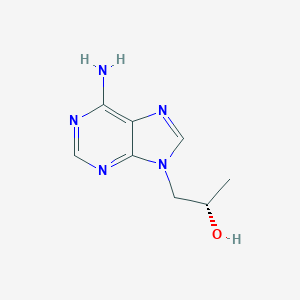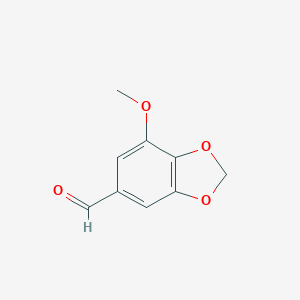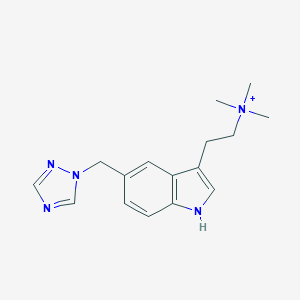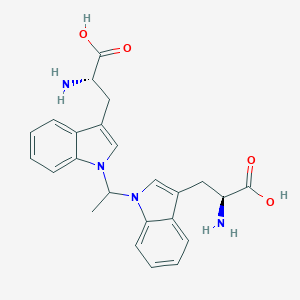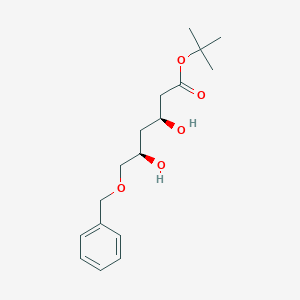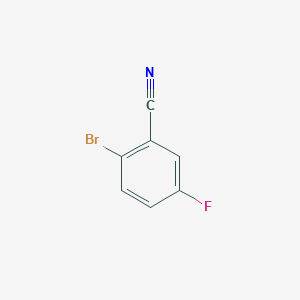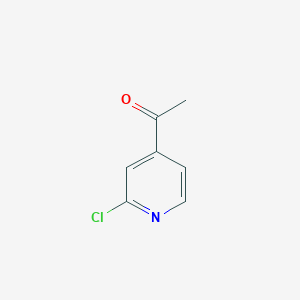
1-(2-Chloropyridin-4-yl)ethanone
概要
説明
ビスナフィドジメシレートは、ブリストル・マイヤーズスクイブ社が開発した、潜在的な抗がん剤であるビスナフタリミド誘導体です。 DNAインターカレーターおよびトポイソメラーゼII阻害剤として作用するため、がん治療の有望な候補となっています 。 この化合物は臨床試験で研究されており、特に難治性の固形腫瘍への効果が注目されています .
科学的研究の応用
ビスナフィドジメシレートは、以下を含むいくつかの科学研究の応用があります。
化学: この化合物は、DNAインターカレーションおよびトポイソメラーゼII阻害の研究のためのモデルシステムとして使用されます。
生物学: 生物学的研究では、ビスナフィドジメシレートは、DNA結合のメカニズムと、DNAインターカレーションが細胞プロセスに与える影響を調べるために使用されます。
医学: ビスナフィドジメシレートの主な医学的用途は、がん研究であり、結腸直腸がんや固形腫瘍などのさまざまな種類のがん治療の潜在的な可能性について研究されています.
Safety and Hazards
“1-(2-Chloropyridin-4-yl)ethanone” is considered hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, and it causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area .
作用機序
ビスナフィドジメシレートは、主に2つのメカニズムを通じて効果を発揮します。
DNAインターカレーション: この化合物は、DNA二重らせんにインターカレーションし、DNAの正常な構造と機能を阻害します。
トポイソメラーゼII阻害: ビスナフィドジメシレートは、DNA複製と修復に関与する酵素であるトポイソメラーゼIIを阻害します。
ビスナフィドジメシレートの分子標的はDNAとトポイソメラーゼIIであり、関与する経路はDNA損傷応答とアポトーシスに関連しています .
類似の化合物との比較
ビスナフィドジメシレートは、DNAインターカレーターとトポイソメラーゼII阻害剤という二重の作用機序を持つという点で、ビスナフタリミド誘導体の中でユニークです。類似の化合物には以下のようなものがあります。
エリナフィド: 同様のDNAインターカレーションおよびトポイソメラーゼII阻害特性を持つ別のビスナフタリミド誘導体。
LU 79553: 強力な抗がん活性を有するビスインターカレーション剤。
BisBFI: DNA結合特性と細胞毒性効果について研究されているビスナフタリミド誘導体.
これらの化合物は、同様の作用機序を共有していますが、具体的な化学構造と生物学的活性は異なり、ビスナフィドジメシレートのユニークさを強調しています .
生化学分析
Biochemical Properties
1-(2-Chloropyridin-4-yl)ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, where it acts as an inhibitor. The inhibition of these enzymes can lead to alterations in neurotransmitter levels, impacting various physiological processes. Additionally, this compound has been observed to interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound has been shown to modulate neurotransmitter release by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This can enhance synaptic transmission and potentially improve cognitive functions. In other cell types, this compound may influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, resulting in prolonged neurotransmitter action. Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and improved synaptic transmission. At higher doses, this compound can induce toxic effects, including neurotoxicity and adverse behavioral changes. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in specific tissues, depending on its physicochemical properties. Understanding the transport mechanisms and distribution patterns of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound may be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and its impact on cellular processes .
準備方法
ビスナフィドジメシレートの合成には、ビスナフタリミド誘導体の調製が含まれます。一般的な合成経路には、以下のステップが含まれます。
ナフタリミド核の形成: ナフタリミド核は、ナフタル酸無水物と適切なアミンとの縮合によって合成されます。
ビス置換: ナフタリミド核は、適切な試薬を用いてビス置換を受け、ビスナフタリミド構造を形成します。
ジメシレート形成: 最後のステップは、メチルスルホン酸を用いてビスナフタリミド誘導体をジメシレート塩形に変換することです.
ビスナフィドジメシレートの工業的生産方法では、これらの合成ステップを最適化して、高収率と高純度、ならびに大規模生産へのスケーラビリティを確保する必要があります。
化学反応の分析
ビスナフィドジメシレートは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特にナフタリミド核で酸化反応を起こす可能性があります。
還元: 還元反応も起こり、ナフタリミド構造に影響を与える可能性があります。
置換: ビスナフィドジメシレートは、ナフタリミド核の官能基が他の基に置換される置換反応に関与することができます。
これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります .
類似化合物との比較
Bisnafide dimesylate is unique among bis-naphthalimide derivatives due to its dual mechanism of action as a DNA intercalator and topoisomerase II inhibitor. Similar compounds include:
Elinafide: Another bis-naphthalimide derivative with similar DNA intercalation and topoisomerase II inhibition properties.
LU 79553: A bisintercalating agent with potent anticancer activity.
BisBFI: A bis-naphthalimide derivative studied for its DNA-binding properties and cytotoxic effects.
These compounds share similar mechanisms of action but differ in their specific chemical structures and biological activities, highlighting the uniqueness of bisnafide dimesylate .
特性
IUPAC Name |
1-(2-chloropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCGPQZERFBGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20521843 | |
| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23794-15-2 | |
| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloropyridin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



